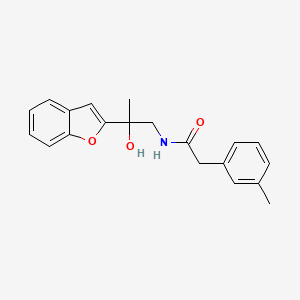

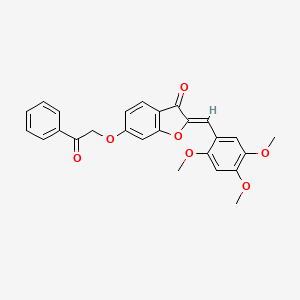

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(m-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(m-tolyl)acetamide, also known as BHAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BHAP is a synthetic compound that was first synthesized in 2013 by a group of researchers led by Dr. Zhi-Shu Huang at the Shanghai Institute of Materia Medica. Since then, BHAP has been the subject of numerous studies exploring its synthesis method, mechanism of action, biochemical and physiological effects, and potential future directions.

Scientific Research Applications

Chemical Synthesis and Pharmaceutical Applications

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(m-tolyl)acetamide and its derivatives have been studied for their chemical synthesis processes, showcasing their potential in pharmaceutical applications. For instance, derivatives have been synthesized, displaying properties conducive for incorporation into pharmaceutical compositions, with one such derivative undergoing evaluation as a solvate in therapeutic contexts (ジュリアン・ジョヴァンニーニ, ボー−イェラン・ヨセフソン, 2005). This highlights the compound's versatility and adaptability in drug formulation and development, offering a basis for further exploration in therapeutic applications.

Pharmacological Effects and Potential

The synthesis and evaluation of benzofuran-acetamide scaffolds as potential anticonvulsant agents illustrate the pharmacological potential of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(m-tolyl)acetamide derivatives. The study demonstrated significant anticonvulsant activity in synthesized compounds, suggesting the efficacy of these molecules in seizure prevention and management at relatively low doses. Such findings underscore the importance of this chemical class in developing new therapeutic agents for neurological disorders (A. Shakya, M. Kamal, V. Balaramnavar, Sanna K Bardaweel, R. Naik, A. Saxena, H. Siddiqui, 2016).

Biochemical Interactions and Mechanisms

Research into the biochemical interactions and mechanisms of related compounds provides insight into the broader applications of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(m-tolyl)acetamide. Studies on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide have shed light on the enzymatic processes and kinetic mechanisms that could be relevant for the synthesis and modification of benzofuran derivatives. Such work paves the way for understanding the molecular basis of action of these compounds and their potential metabolic pathways, offering avenues for tailored drug design and synthesis strategies (Deepali B Magadum, G. Yadav, 2018).

Environmental and Agricultural Implications

The exploration of benzofuran derivatives, including N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(m-tolyl)acetamide, extends beyond pharmaceuticals into environmental and agricultural sectors. Studies on benzofuran-2-acetic esters reveal their potential as natural-like herbicides, offering a safer alternative to conventional synthetic herbicides. Such compounds have exhibited significant phytotoxic activity against various crops and weeds, suggesting their utility in sustainable agriculture and pest management. This research underscores the versatility of benzofuran derivatives in addressing global challenges in food production and environmental sustainability (F. Araniti, R. Mancuso, A. Lupini, F. Sunseri, M. Abenavoli, B. Gabriele, 2019).

Mechanism of Action

Target of Action

The compound N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(3-methylphenyl)acetamide, also known as N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(m-tolyl)acetamide, is a benzofuran derivative . Benzofuran derivatives have been found to exhibit a wide array of biological activities and are considered a privileged structure in the field of drug discovery . They are particularly effective as antimicrobial agents .

Mode of Action

Benzofuran derivatives are known for their antimicrobial properties . They interact with various targets in microbial cells, disrupting essential biological processes and leading to cell death .

Biochemical Pathways

The biochemical pathways affected by benzofuran derivatives are diverse, given their broad spectrum of biological activities . They may interfere with the synthesis of essential microbial cell components or disrupt critical metabolic pathways .

Pharmacokinetics

One of the targets achieved with most of the more recent benzofuran compounds is improved bioavailability, allowing for once-daily dosing .

Result of Action

The result of the action of benzofuran derivatives is typically the inhibition of growth or killing of microbial cells, contributing to their antimicrobial properties

Action Environment

The action, efficacy, and stability of benzofuran derivatives can be influenced by various environmental factors. These can include the presence of other compounds, pH levels, temperature, and the specific characteristics of the microbial cells they are targeting . .

properties

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-14-6-5-7-15(10-14)11-19(22)21-13-20(2,23)18-12-16-8-3-4-9-17(16)24-18/h3-10,12,23H,11,13H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJNJGKSYIJLEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxyphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2754637.png)

![N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2754640.png)

![1-[(Tert-butoxy)carbonyl]pyrrolidine-2,5-dicarboxylic acid](/img/structure/B2754642.png)

![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide](/img/structure/B2754643.png)

![3-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2754645.png)

![N-[[1-(4-Fluorophenyl)triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2754653.png)